REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=[O:18].[Al+3].[F:23][C:24]1[C:29]([B:30](C2C(F)=C(F)C(F)=C(F)C=2F)[C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])=[C:28]([F:53])[C:27]([F:54])=[C:26]([F:55])[C:25]=1[F:56]>C1(C)C=CC=CC=1>[F:23][C:24]1[C:29]([B:30]([C:31]2[C:36]([F:37])=[C:35]([F:38])[C:34]([F:39])=[C:33]([F:40])[C:32]=2[F:41])[OH:18])=[C:28]([F:53])[C:27]([F:54])=[C:26]([F:55])[C:25]=1[F:56] |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1B(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-]
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is separated from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
A solvent of a filtrate is removed in vacuo
|
Type
|
ADDITION
|
Details
|
Toluene is added to the thus obtained residue
|
Type
|
CUSTOM
|
Details
|
to be separated
|
Type
|
CUSTOM
|
Details
|
The solvent of the filtrate is again removed in vacuo
|
Type
|
ADDITION
|
Details
|
Heptane is added to the residue
|
Type
|
STIRRING
|
Details
|
The solution is stirred
|
Type
|
FILTRATION
|
Details
|
filtered so that a cake
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
WASH
|
Details
|
Finally, the thus obtained cake is washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo so as
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1B(O)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |